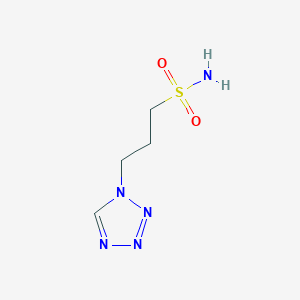
3-(1H-Tetrazol-1-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1H-Tetrazol-1-yl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 2193061-51-5 . It has a molecular weight of 191.21 . The IUPAC name for this compound is 3-(1H-tetrazol-1-yl)propane-1-sulfonamide . The InChI code for this compound is 1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) .
Molecular Structure Analysis
The InChI code for “3-(1H-Tetrazol-1-yl)propane-1-sulfonamide” is 1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(1H-Tetrazol-1-yl)propane-1-sulfonamide” is a powder at room temperature . The compound is stable at normal shipping temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of novel sulfonate derivatives, including structures similar to 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide, has been explored for their antimicrobial properties. For example, N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and evaluated for their antimicrobial and antifungal activities. Among these, certain compounds showed high activity against Gram-positive and Gram-negative bacteria as well as fungi, demonstrating the potential of these sulfonates in antimicrobial research (Fadda, El-Mekawy, & AbdelAal, 2016).
Anion Binding and Supramolecular Chemistry
Tetrazoles and acyl sulfonamides have been identified as effective recognition elements in supramolecular chemistry due to their anion binding properties. Research involving calixarene-based tetrazole-containing hosts has demonstrated their competency as anion binders, indicating their utility in designing new molecular recognition systems. This highlights the versatility of tetrazole-based compounds in supramolecular assemblies (Pinter, Jana, Courtemanche, & Hof, 2011).
Catalysis and Chemical Transformations
Sulfonate derivatives have shown promise as catalysts in various chemical reactions. For instance, graphene oxide anchored sulfonic acid has been employed as a highly efficient and recyclable catalyst for the synthesis of complex organic molecules. This application demonstrates the potential of sulfonate-based catalysts in facilitating eco-friendly and economically viable chemical processes (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Electrochemical Applications
In the realm of electrochemistry, poly(zwitterionic liquids) functionalized with sulfonate groups have been modified on nanosheets for the detection of low-concentration dopamine. The negative charges provided by sulfonate groups enhance the electrochemical catalytic activity, showcasing the application of sulfonate-modified materials in sensitive and selective biosensing technologies (Mao, Liang, Ji, Zhang, Pei, Zhang, Hisaeda, & Song, 2016).
Proton Exchange Membranes
Sulfonated poly(arylene ether) copolymers have been developed for use as proton exchange membranes (PEMs) in fuel cells. The introduction of sulfonate groups into these polymers allows for the tuning of ion exchange capacity and the improvement of proton conductivity, suggesting their efficacy in advancing fuel cell technology (Pang, Zhang, Li, Liu, & Jiang, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(tetrazol-1-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXOARTXPMEAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)

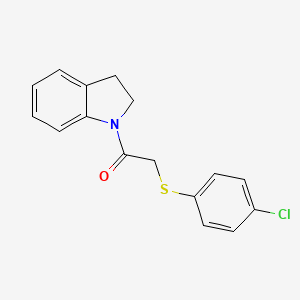

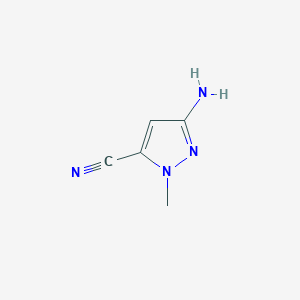
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2890707.png)
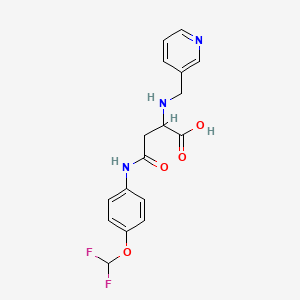

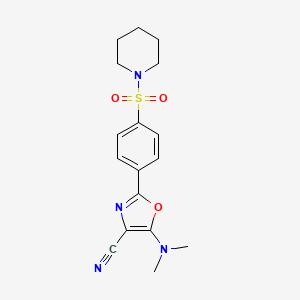
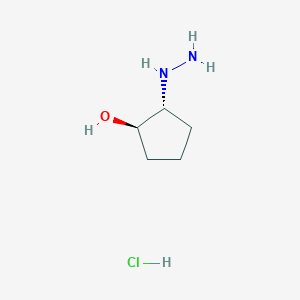
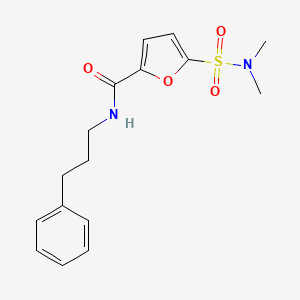
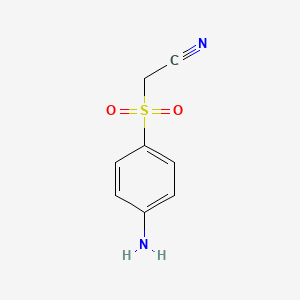
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)